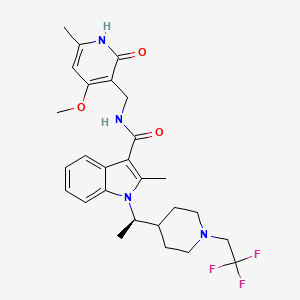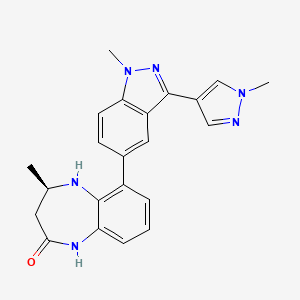
菁染料3.5 NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine3.5 NHS ester is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. It is an analog of Cy3.5® NHS ester and can replace NHS esters of Cy3.5®, Alexa Fluor 594, and DyLight 594 . This compound is particularly useful in fluorescence imaging and other fluorescence-based biochemical analyses .
科学研究应用
Cyanine3.5 NHS ester is widely used in various scientific research fields due to its fluorescent properties:
作用机制
Target of Action
Cyanine3.5 NHS ester is a reactive dye primarily used for the labeling of amino-groups in peptides, proteins, and oligonucleotides . It can replace NHS esters of Cy3.5®, DyLight 594 .
Mode of Action
The Cyanine3.5 NHS ester interacts with its targets (amino-groups in peptides, proteins, and oligonucleotides) through a process known as labeling . This interaction results in the formation of a covalent bond between the Cyanine3.5 NHS ester and the amino group, effectively tagging the target molecule with the dye .
Pharmacokinetics
Details regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyanine3It’s important to note that cyanine35 NHS ester is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water . This could potentially impact its bioavailability and distribution within a biological system.
Result of Action
The primary result of Cyanine3.5 NHS ester action is the successful labeling of target molecules, allowing for their visualization under appropriate conditions . This can provide valuable insights into the location, movement, and interactions of these molecules within a biological system.
Action Environment
The efficacy and stability of Cyanine3.5 NHS ester can be influenced by various environmental factors. For instance, it should be stored at -20°C in the dark to prevent degradation . Prolonged exposure to light should be avoided . The reaction environment also plays a crucial role, as the labeling reaction requires an organic co-solvent .
生化分析
Biochemical Properties
Cyanine3.5 NHS ester plays a significant role in biochemical reactions, particularly in the labeling of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its ability to bind to amino groups . The nature of these interactions involves the formation of a stable amide bond between the Cyanine3.5 NHS ester and the biomolecule .
Cellular Effects
The effects of Cyanine3.5 NHS ester on cells and cellular processes are primarily related to its role as a labeling agent. It influences cell function by enabling the visualization and tracking of labeled biomolecules within the cell
Molecular Mechanism
The molecular mechanism of Cyanine3.5 NHS ester involves its reaction with amino groups in biomolecules. This reaction results in the formation of a stable amide bond, thereby labeling the biomolecule . This allows for subsequent detection and analysis of the biomolecule in various biochemical and cellular studies .
Temporal Effects in Laboratory Settings
The effects of Cyanine3.5 NHS ester over time in laboratory settings are largely related to its stability. It is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water
Metabolic Pathways
As a labeling agent, it is primarily used to track the behavior of other biomolecules, rather than participating directly in metabolic reactions .
Transport and Distribution
Cyanine3.5 NHS ester’s transport and distribution within cells and tissues are determined by its chemical properties and the nature of the biomolecules it labels
Subcellular Localization
The subcellular localization of Cyanine3.5 NHS ester depends on the biomolecules it labels. It does not have inherent targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization can therefore vary depending on the properties of the labeled biomolecule.
准备方法
Synthetic Routes and Reaction Conditions
Cyanine3.5 NHS ester is synthesized by reacting cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of Cyanine3.5 NHS ester involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .
化学反应分析
Types of Reactions
Cyanine3.5 NHS ester primarily undergoes nucleophilic substitution reactions with amino groups. It does not typically undergo oxidation or reduction reactions .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethyl sulfoxide.
Major Products
The major product formed from the reaction of Cyanine3.5 NHS ester with amino groups is a stable amide bond, resulting in the labeled peptide, protein, or oligonucleotide .
相似化合物的比较
Similar Compounds
- Cyanine3 NHS ester
- Cyanine5 NHS ester
- Alexa Fluor 594 NHS ester
- DyLight 594 NHS ester
Uniqueness
Cyanine3.5 NHS ester is unique due to its specific excitation and emission wavelengths (591 nm and 604 nm, respectively), which provide enhanced fluorescence properties for imaging applications. It also offers better solubility in organic solvents compared to some other similar compounds .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQWBYBQWPADLY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44BF4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)




![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)

![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)





